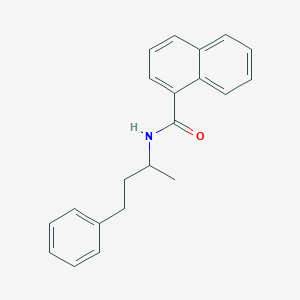![molecular formula C21H36N2O2 B5107035 2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)
2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as BHT-PEP, is a synthetic phenolic antioxidant used in various industries, including food, cosmetics, and pharmaceuticals. It is a potent free radical scavenger that prevents oxidative damage to cells and tissues. In recent years, BHT-PEP has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
BHT-PEP exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism or in response to stress. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes. BHT-PEP has been shown to modulate various signaling pathways involved in cell survival, inflammation, and apoptosis.
Biochemical and Physiological Effects:
BHT-PEP has been shown to have various biochemical and physiological effects in different cell types and animal models. It can improve mitochondrial function, reduce inflammation, and enhance cell survival. BHT-PEP has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-PEP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed. However, BHT-PEP has some limitations, including its relatively low bioavailability and potential interference with certain assays that rely on ROS generation.
Orientations Futures
There are several future directions for research on BHT-PEP. One area of interest is its potential use in combination with other antioxidants or drugs to enhance its therapeutic efficacy. Another area of interest is its use in topical formulations for skin protection and anti-aging effects. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BHT-PEP in different animal models and humans. Overall, BHT-PEP has significant potential as a therapeutic agent for various diseases, and further research is warranted to explore its full therapeutic potential.
Méthodes De Synthèse
The synthesis of BHT-PEP involves the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperazine in the presence of a catalyst. The resulting product is then reacted with ethylene oxide to obtain the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
BHT-PEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that BHT-PEP can protect cells and tissues from oxidative stress-induced damage, which is a common factor in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-20(2,3)17-13-16(19(25)18(14-17)21(4,5)6)15-23-9-7-22(8-10-23)11-12-24/h13-14,24-25H,7-12,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYKZHFCIMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)